molecular formula C22H21N3O2 B2899787 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-phenylethanone CAS No. 921550-73-4

2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-phenylethanone

Cat. No.: B2899787
CAS No.: 921550-73-4
M. Wt: 359.429
InChI Key: LPBAYXDNVGIRPG-UHFFFAOYSA-N
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Description

2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-phenylethanone is a complex organic compound featuring an indole ring system conjugated with a phenyl group and a 1,3,4-oxadiazole moiety. This compound has garnered interest in scientific research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole and phenyl groups can be oxidized under specific conditions.

  • Reduction: Reduction reactions can be performed on the oxadiazole ring.

  • Substitution: Substitution reactions can occur at different positions on the indole and phenyl rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of hydroxylated indole and phenyl derivatives.

  • Reduction: Reduced oxadiazole derivatives.

  • Substitution: Substituted indole and phenyl derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

  • Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding, leading to its biological activities.

Comparison with Similar Compounds

  • 1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-(methylamino)ethanone

  • 2,5-Di-substituted 1,3,4-oxadiazoles

Uniqueness: 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-phenylethanone stands out due to its unique combination of functional groups and its potential for diverse biological activities.

This compound represents a fascinating area of study with promising applications in various fields

Properties

IUPAC Name

2-[2-(5-butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-2-3-13-21-23-24-22(27-21)19-14-17-11-7-8-12-18(17)25(19)15-20(26)16-9-5-4-6-10-16/h4-12,14H,2-3,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBAYXDNVGIRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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